N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
描述
N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide, also known as DPP-IV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP-IV inhibitor is an enzyme inhibitor that has been found to have a significant impact on the regulation of glucose metabolism, making it a potential candidate for the treatment of diabetes mellitus.
作用机制
N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor works by inhibiting the activity of dipeptidyl peptidase-IV, an enzyme that is responsible for the degradation of incretin hormones. Incretin hormones are responsible for stimulating the release of insulin in response to glucose, and by inhibiting their degradation, this compound inhibitor can increase insulin secretion and improve glucose metabolism.
Biochemical and Physiological Effects
Research has shown that this compound inhibitor can have a significant impact on glucose metabolism, leading to improved glucose tolerance and insulin sensitivity. Additionally, this compound inhibitor has been found to have anti-inflammatory effects and can improve endothelial function, making it a potential candidate for the treatment of cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor in lab experiments is its specificity for dipeptidyl peptidase-IV, which allows for targeted inhibition of this enzyme. Additionally, this compound inhibitor has a relatively low toxicity profile, making it a safe option for use in lab experiments. However, one limitation of using this compound inhibitor in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.
未来方向
There are several potential future directions for research on N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor. One area of interest is the development of more potent and selective inhibitors of dipeptidyl peptidase-IV, which could lead to improved therapeutic outcomes. Additionally, research is needed to further elucidate the mechanisms by which this compound inhibitor exerts its effects on glucose metabolism and to identify potential side effects associated with long-term use. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound inhibitor in the treatment of diabetes mellitus and other metabolic disorders.
科学研究应用
N-(3,5-dimethylphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of diabetes mellitus. Research has shown that this compound inhibitor can improve glucose tolerance and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes mellitus.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-10-16(2)12-18(11-15)23-21(27)14-28-22-9-8-20-24-19(13-26(20)25-22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXQFIKJKDSBQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。